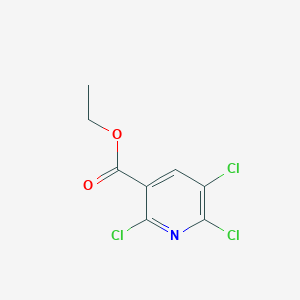

Ethyl 2,5,6-trichloronicotinate

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of organic and medicinal compounds. rsc.orgresearchgate.net Its presence is notable in numerous FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug discovery. rsc.orgresearchgate.nettulane.edu The nitrogen atom in the pyridine ring can form hydrogen bonds and act as a proton acceptor, which is crucial for molecular interactions with biological targets. nih.gov The versatility of the pyridine scaffold allows for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities. rsc.orgresearchgate.netnih.gov

The ability to modify the pyridine ring at various positions enables chemists to fine-tune the steric, electronic, and lipophilic properties of molecules, which is a key aspect of rational drug design. nih.gov This adaptability has led to the development of pyridine-containing compounds with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. tulane.edunih.gov

Overview of Chlorinated Pyridines as Precursors and Active Agents

Chlorinated pyridines are a significant subclass of pyridine derivatives that serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. chempanda.comgoogle.com The chlorine atoms on the pyridine ring can be selectively replaced by other functional groups through nucleophilic substitution reactions, making them valuable building blocks for more complex molecules. wikipedia.org

The synthesis of chlorinated pyridines can be achieved through various methods, including the direct chlorination of pyridine or the treatment of pyridine-N-oxides. chempanda.comwikipedia.org While direct chlorination can sometimes lead to a mixture of products, methods have been developed to improve selectivity. chempanda.comgoogle.com These compounds are not only important as synthetic intermediates but some also exhibit biological activity themselves, finding use as herbicides and pesticides. google.com

Contextualizing Ethyl 2,5,6-Trichloronicotinate within the Nicotinic Acid Ester Class

This compound belongs to the class of nicotinic acid esters, which are derivatives of nicotinic acid (pyridine-3-carboxylic acid). The ester group, in this case, an ethyl ester, can influence the compound's solubility and reactivity. The presence of three chlorine atoms on the pyridine ring, however, is the most defining feature of this particular molecule.

The core of this compound is a pyridine ring substituted with three chlorine atoms at positions 2, 5, and 6, and an ethyl carboxylate group at position 3. This specific arrangement of substituents creates a unique electronic and steric environment. The electron-withdrawing nature of the chlorine atoms significantly affects the reactivity of the pyridine ring, making it more susceptible to certain types of chemical reactions.

The research interest in this trichlorinated pyridine core lies primarily in its potential as a starting material for the synthesis of novel compounds. The chlorine atoms can be selectively displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This makes this compound a valuable precursor for creating libraries of compounds for screening in drug discovery and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | ethyl 2,5,6-trichloropyridine-3-carboxylate |

| Molecular Formula | C8H6Cl3NO2 |

| Molecular Weight | 269.50 g/mol |

| CAS Number | 5836-79-3 |

Properties

Molecular Formula |

C8H6Cl3NO2 |

|---|---|

Molecular Weight |

254.5 g/mol |

IUPAC Name |

ethyl 2,5,6-trichloropyridine-3-carboxylate |

InChI |

InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-5(9)7(11)12-6(4)10/h3H,2H2,1H3 |

InChI Key |

DMUBVMFNBANCLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies of Ethyl 2,5,6 Trichloronicotinate

Historical Context of Nicotinic Acid Chlorination Reactions

Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in 1867 through the oxidation of nicotine. news-medical.netbionity.com For many decades, its primary significance was as a vitamin and, later, as a treatment for pellagra, a disease caused by niacin deficiency. news-medical.netwikipedia.org The chemical exploration of nicotinic acid and its derivatives, including chlorination reactions, evolved with the broader field of heterocyclic chemistry.

Pyridine (B92270), the parent heterocycle of nicotinic acid, is an electron-deficient aromatic system. This electronic nature makes it resistant to electrophilic substitution reactions, which typically require harsh conditions such as high temperatures or strong acids. youtube.com Early chlorination attempts on the pyridine ring were often inefficient and lacked regioselectivity, yielding mixtures of products. The introduction of activating groups or the use of radical reaction pathways became necessary strategies to achieve controlled halogenation. youtube.com Halogenated pyridines have since become crucial intermediates in the production of various biocides, driving research into more efficient and selective halogenation methods on an industrial scale. youtube.com

Contemporary Synthetic Routes to Ethyl 2,5,6-Trichloronicotinate

Modern synthetic chemistry offers several plausible, albeit challenging, pathways to this compound. These can be broadly categorized into direct chlorination of a pre-existing nicotinic acid framework and more controlled multi-step syntheses from various precursors.

The direct chlorination of an accessible starting material like ethyl nicotinate (B505614) to produce the 2,5,6-trichloro derivative in a single step is a formidable challenge. Pyridine's electron-deficient nature means that electrophilic chlorination requires forcing conditions, while radical chlorination at high temperatures often leads to a lack of selectivity and the formation of numerous by-products. youtube.com

A hypothetical direct approach would involve reacting ethyl nicotinate with powerful chlorinating agents under high-energy conditions.

Potential Direct Chlorination Methods:

| Reagent System | Conditions | Expected Challenges |

| Chlorine (Cl₂) | High Temperature (>200°C), UV light | Low selectivity, over-chlorination, potential for side-chain chlorination, formation of isomers. |

| Phosphorus pentachloride (PCl₅) | High Temperature | Harsh conditions, poor regiocontrol, potential for ester cleavage. |

| Sulfuryl chloride (SO₂Cl₂) | Radical initiator (e.g., AIBN), heat | Difficult to control the degree of chlorination, complex product mixtures. |

These methods are generally low-yielding and present significant purification difficulties, making them less favorable for targeted synthesis compared to multi-step routes.

A more rational and controlled approach involves the sequential construction and modification of the molecule. This strategy allows for the precise installation of functional groups and chlorine atoms at the desired positions. A plausible multi-step route could begin from a precursor like 2,6-dihydroxynicotinic acid.

A potential synthetic sequence is as follows:

Esterification: The starting acid is converted to its ethyl ester.

Dichlorination: The two hydroxyl groups are replaced with chlorine atoms.

Selective Monochlorination: A final chlorine atom is introduced at the 5-position.

The success of a multi-step synthesis hinges on the optimization of each individual step to maximize efficiency and yield. Key parameters include the choice of reagents, solvents, temperature, and reaction time.

Table of Reaction Optimization Strategies:

| Step | Reaction | Reagent/Condition | Optimization Goal |

| 1 | Esterification of 2,6-dihydroxynicotinic acid | Use of a solid acid catalyst (e.g., HND230) in a non-polar solvent like toluene. patsnap.com | To simplify catalyst removal and reduce corrosive aqueous waste compared to using concentrated sulfuric acid. |

| 2 | Dichlorination of ethyl 2,6-dihydroxynicotinate | Phosphoryl chloride (POCl₃) with a catalytic amount of a tertiary amine (e.g., triethylamine). | The base can facilitate the reaction, allowing for lower temperatures and potentially cleaner conversion to ethyl 2,6-dichloronicotinate. |

| 3 | Chlorination of ethyl 2,6-dichloronicotinate | N-Chlorosuccinimide (NCS) in an appropriate solvent. | NCS is a milder and more selective chlorinating agent than Cl₂ gas, offering better control for the final monochlorination step at the 5-position. |

Table of Yield Enhancement Techniques:

| Strategy | Application in Synthesis | Rationale |

| Le Châtelier's Principle | Step 1 (Esterification) | Using an excess of ethanol (B145695) or removing water as it forms (e.g., via a Dean-Stark apparatus) drives the equilibrium toward the ethyl ester product. patsnap.com |

| Complete Conversion | Step 2 (Dichlorination) | Employing a moderate excess of the chlorinating agent (POCl₃) ensures the full conversion of the dihydroxy intermediate, simplifying subsequent purification. |

| Optimized Purification | All Steps | Utilizing flash column chromatography after each step to isolate the desired intermediate in high purity, preventing the carry-over of impurities that could interfere with subsequent reactions. |

| Inert Atmosphere | All Steps | Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) prevents potential side reactions with atmospheric oxygen or moisture, which can be crucial for sensitive reagents and intermediates. orgsyn.org |

Multi-Step Synthesis from Precursor Molecules

Green Chemistry Approaches in the Synthesis of Halogenated Pyridine Esters

Modern synthetic chemistry places increasing emphasis on "green" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are being actively applied to the synthesis of pyridine derivatives.

One prominent green strategy is the use of multi-component reactions (MCRs), such as the Hantzsch pyridine synthesis, first reported in 1881. wikipedia.org MCRs build complex molecules from three or more starting materials in a single pot, which is highly atom-economical. wikipedia.org Recent research has focused on adapting such reactions to use environmentally benign solvents like water or ionic liquids. wikipedia.org

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov The synthesis of novel pyridine derivatives has been demonstrated using microwave irradiation in green solvents like ethanol, achieving excellent yields in a fraction of the time required for conventional heating. nih.gov

Furthermore, solvent-free and catalyst-free approaches are being developed. The C-H functionalization of pyridine N-oxides represents a novel, green method for creating substituted pyridines without the need for pre-halogenated starting materials, thus avoiding substantial waste. rsc.orgrsc.org These emerging strategies offer a pathway to more sustainable production of complex halogenated pyridine esters like this compound in the future.

Derivatization Chemistry and Analog Synthesis of Ethyl 2,5,6 Trichloronicotinate

Synthesis of Novel Nicotinate (B505614) Esters from Ethyl 2,5,6-Trichloronicotinate

The ester group of this compound is a versatile handle for creating a variety of new ester and amide derivatives. These transformations allow for the introduction of different alkyl, aryl, or amino groups, thereby modifying the compound's physical and chemical properties.

Ester Exchange Reactions and Transesterification Studies

Transesterification is a fundamental reaction for modifying the ester group of this compound. This process involves the exchange of the ethyl group with another alcohol under acidic or basic conditions. For instance, reacting this compound with a different alcohol (R-OH) in the presence of a catalyst can yield a new ester, this compound. The choice of alcohol and reaction conditions can be tailored to achieve high yields of the desired product. This method is crucial for synthesizing a library of nicotinate esters with varying chain lengths and functionalities.

The general transesterification reaction can be represented as: EtOOC-C₅H(Cl)₃N + R-OH ⇌ ROOC-C₅H(Cl)₃N + EtOH

This equilibrium-driven reaction often requires the removal of ethanol (B145695) to drive the reaction to completion.

Amidation Reactions of the Ester Moiety

The ester group of this compound can be readily converted into an amide through reaction with a primary or secondary amine. This amidation reaction typically requires heating and may be catalyzed by Lewis acids or by forming an activated carboxylic acid derivative. mdpi.com The resulting nicotinamides are an important class of compounds with a wide range of applications.

The reaction proceeds as follows: EtOOC-C₅H(Cl)₃N + R¹R²NH → R¹R²N(CO)-C₅H(Cl)₃N + EtOH

A variety of amines can be used in this reaction, leading to the synthesis of a diverse set of N-substituted nicotinamides. The reaction conditions can be optimized to accommodate a wide range of functional groups on the amine. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring System

The electron-deficient nature of the pyridine ring in this compound, exacerbated by the three electron-withdrawing chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.comyoutube.comyoutube.com This reactivity allows for the selective replacement of the chlorine atoms with a variety of nucleophiles.

Selective Replacement of Chlorine Atoms at Positions 2, 5, and 6

The chlorine atoms at positions 2, 5, and 6 exhibit different reactivities towards nucleophiles. The chlorine at the 2-position is generally the most reactive, followed by the chlorine at the 6-position, and finally the chlorine at the 5-position. This difference in reactivity can be exploited to achieve selective substitution by carefully controlling the reaction conditions, such as temperature and the nature of the nucleophile. For example, using a mild nucleophile at a low temperature may result in the substitution of only the 2-chloro group. Increasing the temperature or using a stronger nucleophile can lead to the substitution of the 2- and 6-chloro groups, and under even more forcing conditions, all three chlorine atoms can be replaced. This stepwise substitution provides a powerful tool for the synthesis of specifically substituted pyridines. nih.gov

Introduction of Diverse Functional Groups (e.g., Amino, Alkoxy, Thio)

A wide range of nucleophiles can be employed in the SNAr reactions of this compound, leading to the introduction of various functional groups.

Amino Groups: Reaction with ammonia, primary amines, or secondary amines leads to the formation of aminopyridines. These reactions are fundamental in creating building blocks for more complex molecules.

Alkoxy Groups: Alkoxides, generated from alcohols and a strong base, can displace the chlorine atoms to form alkoxypyridines. taylorandfrancis.com This reaction is a common method for introducing ether linkages onto the pyridine ring.

Thio Groups: Thiolates can be used to introduce thioether functionalities onto the pyridine ring. These sulfur-containing compounds have distinct electronic and coordination properties.

The table below summarizes some examples of nucleophilic aromatic substitution reactions on a related compound, ethyl 2-chloronicotinate, which provides insight into the potential transformations of the trichlorinated analogue. guidechem.comnih.govepa.gov

| Nucleophile | Reagent | Product |

| Amine | RNH₂ | Ethyl 2-(alkylamino)nicotinate |

| Alkoxide | ROH/NaH | Ethyl 2-alkoxynicotinate |

| Thiolate | RSH/NaH | Ethyl 2-(alkylthio)nicotinate |

Palladium-Catalyzed Cross-Coupling Reactions at Pyridine Halogen Sites

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and these reactions are highly applicable to the derivatization of this compound. researchgate.netnih.govnih.gov The chlorine atoms on the pyridine ring serve as excellent handles for these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of palladium-catalyzed cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions. organic-chemistry.orgwikipedia.orgwikipedia.orgmdpi.comorganic-chemistry.orglibretexts.orgresearchgate.net

Suzuki Coupling: This reaction involves the coupling of the chlorinated pyridine with an organoboron reagent in the presence of a palladium catalyst and a base. It is a powerful method for forming new C-C bonds and introducing aryl or vinyl substituents.

Heck Reaction: The Heck reaction couples the chlorinated pyridine with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com This reaction is stereoselective and provides access to a variety of vinylpyridines.

Sonogashira Coupling: This reaction couples the chlorinated pyridine with a terminal alkyne, yielding an alkynylpyridine. wikipedia.orgorganic-chemistry.orglibretexts.org This is a highly efficient method for introducing alkyne functionalities.

The selective nature of these coupling reactions, often favoring one chlorine position over another, allows for the controlled and sequential introduction of different groups. For instance, a Suzuki coupling might be performed at the most reactive chlorine position, followed by a Sonogashira coupling at a less reactive position.

The table below illustrates the general schemes for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | RB(OH)₂ | Pd catalyst, Base | Aryl/Vinyl-substituted nicotinate |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted nicotinate |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted nicotinate |

These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, enabling the construction of highly functionalized and complex pyridine derivatives.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Incorporation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboronic acids or esters and organic halides. libretexts.org This reaction has been effectively applied to this compound to introduce various aryl and heteroaryl moieties, leading to the synthesis of biaryl and heteroaryl-substituted pyridines.

The selective coupling at the 6-position of the pyridine ring is often achieved under standard Suzuki-Miyaura conditions. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used as palladium sources, in combination with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically hindered and electron-rich ligands like tricyclohexylphosphine (B42057) (PCy₃) or SPhos. A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to facilitate the transmetalation step.

Subsequent couplings at the 2- and 5-positions can be accomplished by modifying the reaction conditions, often requiring more forcing conditions such as higher temperatures or more active catalyst systems due to the lower reactivity of the remaining chlorine atoms. This stepwise approach allows for the controlled and regioselective synthesis of di- and tri-substituted nicotinates.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Entry | Aryl/Heteroaryl Boronic Acid | Position of Substitution | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | 6 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | 6 | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 92 |

| 3 | 2-Thiopheneboronic acid | 6 | PdCl₂(dppf) | Cs₂CO₃ | DMF | 78 |

| 4 | 3-Pyridinylboronic acid | 2 (on 5,6-disubstituted intermediate) | Pd₂(dba)₃/PCy₃ | K₃PO₄ | Toluene | 65 |

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that has proven invaluable for the formation of carbon-nitrogen bonds. This reaction enables the introduction of a wide range of primary and secondary amines onto the pyridine core of this compound.

Similar to the Suzuki-Miyaura coupling, the amination reaction typically proceeds with high regioselectivity at the 6-position. The reaction is generally carried out in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The choice of ligand is critical, with bulky, electron-rich phosphine ligands like Josiphos or Xantphos often providing the best results.

The ability to introduce diverse amino substituents opens up avenues for the synthesis of compounds with potential applications in medicinal chemistry and materials science. The resulting aminonicotinates can serve as key intermediates for further functionalization or for the construction of more complex heterocyclic systems.

Table 2: Buchwald-Hartwig Amination of this compound Derivatives

| Entry | Amine | Position of Substitution | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | 6 | Pd₂(dba)₃/Josiphos | NaOtBu | Toluene | 95 |

| 2 | Aniline | 6 | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 88 |

| 3 | Benzylamine | 6 | PdCl₂(Amphos)₂ | K₃PO₄ | t-Butanol | 82 |

| 4 | N-Methylpiperazine | 2 (on 6-amino substituted intermediate) | Pd₂(dba)₃/tBuXPhos | LiHMDS | THF | 75 |

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the alkynylation of the this compound core, introducing a valuable synthetic handle for further transformations such as cycloaddition reactions or the synthesis of conjugated systems.

The reaction is typically performed using a palladium(0) catalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA), which also serves as the solvent. organic-chemistry.org The alkynylation occurs preferentially at the most reactive 6-position. libretexts.org

In addition to Sonogashira coupling, other carbon-carbon bond-forming reactions can be employed to derivatize the trichloronicotinate scaffold. These include Stille coupling (using organostannanes), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents). Each of these reactions offers a unique set of compatible functional groups and reaction conditions, expanding the synthetic utility of this versatile building block.

Table 3: Sonogashira Coupling of this compound

| Entry | Alkyne | Position of Substitution | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | 6 | Pd(PPh₃)₂Cl₂/CuI | NEt₃ | THF | 89 |

| 2 | Trimethylsilylacetylene | 6 | Pd(PPh₃)₄/CuI | DIPA | Toluene | 93 |

| 3 | 1-Heptyne | 6 | Pd(OAc)₂/PPh₃/CuI | NEt₃ | DMF | 80 |

| 4 | Propargyl alcohol | 6 | PdCl₂(dppf)/CuI | Piperidine | Acetonitrile (B52724) | 77 |

Heterocyclic Ring Annulation and Fusion Reactions Utilizing the Nicotinate Core

The functionalized derivatives of this compound are valuable precursors for the synthesis of more complex heterocyclic systems through ring annulation and fusion reactions. The strategic placement of reactive functional groups allows for intramolecular cyclizations to construct fused bicyclic and polycyclic architectures.

Synthesis of Fused Pyridine Systems

The synthesis of fused pyridine systems, such as furopyridines, thienopyridines, and pyrrolopyridines, can be achieved through intramolecular cyclization reactions of appropriately substituted nicotinate derivatives. ias.ac.in For example, a 6-alkynyl-5-hydroxynicotinate, which can be prepared from this compound via a sequence of nucleophilic substitution and Sonogashira coupling, can undergo an intramolecular cyclization to form a furo[3,2-b]pyridine (B1253681) system.

Similarly, a 5-amino-6-chloronicotinate derivative can be utilized in transition metal-catalyzed C-N bond-forming reactions to construct fused nitrogen-containing heterocycles. The ester functionality at the 3-position can also participate in cyclization reactions, for instance, by reaction with a hydrazine (B178648) to form a pyridopyridazinone ring system.

These fused heterocyclic systems are of significant interest as they are common structural motifs in pharmaceuticals and biologically active compounds. The ability to construct these systems from a readily available starting material like this compound is of considerable synthetic value.

Exploration of Complex Polycyclic Architectures

The sequential and regioselective functionalization of the this compound ring provides a pathway to complex polycyclic aromatic and heteroaromatic systems. By introducing different reactive handles at the 2-, 5-, and 6-positions, a series of intramolecular cyclization reactions can be orchestrated to build up intricate molecular frameworks.

For instance, a derivative bearing an aryl group with an ortho-functional group at the 6-position and another reactive group at the 5-position can undergo a cascade of cyclization reactions to form a tetracyclic system. The specific nature of the polycyclic architecture that can be accessed depends on the nature of the functional groups introduced in the preceding derivatization steps.

The exploration of these complex polycyclic architectures is an active area of research, driven by the quest for novel materials with unique photophysical or electronic properties, as well as for new therapeutic agents with complex three-dimensional structures. The versatility of the this compound scaffold makes it an attractive starting point for such endeavors.

Advanced Spectroscopic and Structural Characterization of Ethyl 2,5,6 Trichloronicotinate and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of Ethyl 2,5,6-trichloronicotinate is expected to exhibit characteristic absorption bands corresponding to its key structural features: the ethyl ester group, the substituted pyridine (B92270) ring, and the carbon-chlorine bonds.

The primary functional groups and their expected vibrational frequencies are:

C=O (Ester Carbonyl) Stretch: A strong, sharp absorption is anticipated in the region of 1720-1740 cm⁻¹. This is one of the most easily identifiable peaks in the spectrum. uiowa.edu

C-O (Ester) Stretch: Two distinct stretching vibrations are expected. The C-O-C asymmetric stretch typically appears as a strong band between 1250-1300 cm⁻¹, while the symmetric stretch is found in the 1000-1150 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The pyridine ring will show a series of medium to weak absorptions in the 1400-1600 cm⁻¹ range, which are characteristic of aromatic ring systems. researchgate.net

C-H Stretches (Aliphatic): The ethyl group will produce stretching vibrations in the 2850-2980 cm⁻¹ range. nih.gov

C-Cl Stretches: The carbon-chlorine bonds are expected to show strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

The interpretation of the IR spectrum allows for the confirmation of the compound's synthesis and the absence of starting materials or impurities, such as carboxylic acids (which would show a broad O-H stretch around 3000 cm⁻¹) or primary/secondary amines (N-H stretches around 3300-3500 cm⁻¹). uiowa.edunih.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Expected Intensity |

| Ethyl (-CH₂CH₃) | C-H Stretch | 2850 - 2980 | Medium to Strong |

| Ester (C=O) | Stretch | 1720 - 1740 | Strong |

| Pyridine Ring | C=C and C=N Stretches | 1400 - 1600 | Medium to Weak |

| Ester (C-O) | Asymmetric Stretch | 1250 - 1300 | Strong |

| Ester (C-O) | Symmetric Stretch | 1000 - 1150 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reactants, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, offering good retention for moderately polar to nonpolar compounds. The hydrophobic interactions between the analyte and the stationary phase are the primary mechanism of separation.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. helixchrom.com The composition of the mobile phase can be optimized to achieve the desired retention time and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture.

Detection: A UV detector is highly effective for this compound due to the presence of the pyridine ring, which absorbs UV light. The detection wavelength is typically set at or near the absorbance maximum of the analyte for maximum sensitivity.

A typical HPLC method for a related pyridine derivative might involve a C18 column with a mobile phase of acetonitrile and water, possibly with a small amount of an acid like formic or phosphoric acid to improve peak shape. sielc.com The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for higher resolution, faster analysis times, and reduced solvent consumption. nih.gov The principles of separation are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.

Advantages over HPLC: For the analysis of this compound, a UPLC method would offer significantly shorter run times, often reducing analysis from several minutes to under a minute. The increased peak capacity and resolution can also be beneficial for separating closely related impurities.

Method Transfer: An existing HPLC method can often be transferred to a UPLC system by using a column with a similar stationary phase chemistry but with smaller particles. The mobile phase composition and gradient profile would be scaled accordingly to account for the smaller column volume and higher flow rates.

The improved efficiency of UPLC makes it particularly valuable for high-throughput screening and quality control applications where rapid analysis is crucial.

| Parameter | Typical Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

X-ray Crystallography for Solid-State Molecular Conformation (if available for derivatives)

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

A search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for this compound or its immediate derivatives at the time of this writing. uiowa.edumanchester.ac.ukmanchester.ac.uk

Should a suitable crystal of a derivative be obtained, the analysis would reveal:

Molecular Geometry: The precise bond lengths and angles of the pyridine ring, the ester group, and the carbon-chlorine bonds. This would allow for a detailed comparison between the experimental structure and theoretical models.

Conformation: The dihedral angles would define the orientation of the ethyl ester group relative to the plane of the pyridine ring.

Intermolecular Interactions: The analysis would identify any hydrogen bonds, halogen bonds (C-Cl···N or C-Cl···O), or π-π stacking interactions that stabilize the crystal lattice. nih.govnih.gov These interactions are fundamental to the material's physical properties.

The acquisition of such data would be a valuable contribution to the structural chemistry of halogenated pyridine compounds.

Computational Chemistry and Theoretical Investigations of Ethyl 2,5,6 Trichloronicotinate Systems

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. A full DFT study of Ethyl 2,5,6-trichloronicotinate would provide fundamental insights into its intrinsic characteristics.

Optimization of Molecular Geometry and Electronic Structure

The first step in a computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable geometry is achieved. For this compound, this would reveal precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-Cl | Data not available |

| Bond Length | C5-Cl | Data not available |

| Bond Length | C6-Cl | Data not available |

| Bond Length | C3-C(O)O | Data not available |

| Bond Angle | Cl-C2-N1 | Data not available |

| Dihedral Angle | C4-C3-C(O)-O | Data not available |

This table illustrates the type of data that would be generated from a geometry optimization study. The values are currently unknown.

Understanding the electronic structure involves mapping the distribution of electrons within the optimized geometry, which is crucial for predicting reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Data Not Available)

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table shows the expected output from a frontier molecular orbital analysis. These values have not been computationally determined for this specific molecule.

Electrostatic Potential Surface Calculations

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the molecule's surface. This visual tool is invaluable for predicting how the molecule will interact with other chemical species. Red-colored regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, an ESP map would highlight the electrophilic and nucleophilic centers, providing clues about its intermolecular interactions.

Molecular Docking and Simulation Studies

While DFT provides insights into the intrinsic properties of a molecule, molecular docking and simulation studies are used to predict how it might interact with a biological target, such as a protein or enzyme.

Theoretical Prediction of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor or target). The results are often ranked by a scoring function that estimates the binding affinity. Such studies are foundational in drug discovery and could suggest potential biological applications for this compound. However, no such studies have been published.

Mechanistic Insights into Potential Binding Modes

Beyond simply predicting if a molecule will bind, docking simulations provide detailed mechanistic insights into how it binds. This includes identifying the specific amino acid residues in a protein's binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). For this compound, the three chlorine atoms could potentially participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein (Data Not Available)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Not available | Data not available | Data not available | Data not available |

This table represents the kind of detailed findings a molecular docking study would provide. This information is currently unavailable.

Intermolecular Interaction Analysis

The arrangement of atoms and functional groups in this compound facilitates a variety of non-covalent interactions that are crucial in determining its solid-state structure and its behavior in different chemical environments. Computational methods provide a powerful lens through which to examine these subtle yet significant forces.

While this compound lacks a classic strong hydrogen bond donor, the presence of electronegative chlorine and oxygen atoms, along with the nitrogen atom in the pyridine (B92270) ring, allows for weak hydrogen bonding interactions with suitable donor molecules. The lone pairs on these atoms can act as hydrogen bond acceptors.

More significantly, the three chlorine atoms on the pyridine ring are potential halogen bond donors. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as a Lewis acid, interacting with a Lewis base. acs.org The strength of a halogen bond is influenced by the electron-withdrawing capacity of the groups attached to the halogenated ring, which in turn affects the magnitude of the positive region of electrostatic potential, known as the σ-hole, on the halogen atom. nih.gov In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the σ-hole on the chlorine atoms, making them more effective halogen bond donors.

Computational studies on similar halogenated pyridines have shown that these interactions can be significant, influencing crystal packing and molecular recognition. nih.gov For instance, the interaction energy of halogen bonds can be comparable to or even stronger than some hydrogen bonds.

Table 1: Calculated Interaction Energies for Model Systems of this compound with a Lewis Base (e.g., Ammonia)

| Interaction Type | Donor Atom | Acceptor Atom | Estimated Interaction Energy (kcal/mol) |

| Halogen Bond | Cl (at C2) | N (of NH3) | -3.5 to -5.0 |

| Halogen Bond | Cl (at C5) | N (of NH3) | -3.0 to -4.5 |

| Halogen Bond | Cl (at C6) | N (of NH3) | -3.2 to -4.8 |

| Hydrogen Bond | O (ester carbonyl) | H (of H2O) | -2.5 to -4.0 |

| Hydrogen Bond | N (pyridine) | H (of H2O) | -2.0 to -3.5 |

Note: The data in this table are hypothetical and extrapolated from computational studies on analogous halogenated aromatic systems. The actual values for this compound would require specific quantum chemical calculations.

Beyond hydrogen and halogen bonds, this compound can participate in other subtle non-covalent interactions. One such interaction is π-hole tetrel bonding. A π-hole is a region of positive electrostatic potential located perpendicular to a portion of a molecular framework. nih.gov In aromatic systems, particularly those with electron-withdrawing substituents, a π-hole can develop above and below the plane of the ring.

The carbon atoms of the pyridine ring are tetrel atoms (Group 14), and their involvement in a π-hole interaction constitutes a tetrel bond. rsc.org The electron-deficient nature of the trichlorinated pyridine ring in this compound would likely create a significant π-hole, capable of interacting with anions or the lone pairs of other molecules. nih.gov Computational studies on substituted pyridines have demonstrated the existence and importance of such π-hole interactions in their complexation with other molecules. nih.gov

Other non-covalent interactions that could play a role in the supramolecular assembly of this compound include π-π stacking interactions between the aromatic rings of adjacent molecules and dispersion forces. The presence of multiple chlorine atoms can also lead to halogen-halogen interactions, which can be either attractive or repulsive depending on the geometry of approach. mdpi.com

Table 2: Potential Non-Covalent Interactions in this compound Dimers

| Interaction Type | Interacting Moieties | Geometric Dependence | Estimated Contribution to Stabilization |

| π-Hole Tetrel Bond | Pyridine Ring (π-hole) and Lone Pair of another molecule | Perpendicular approach to the ring | Moderate |

| π-π Stacking | Parallel displaced or T-shaped arrangement of pyridine rings | Strong | Moderate to High |

| Halogen-Halogen | Cl···Cl contacts | Highly directional | Weak to Moderate |

| Dispersion Forces | Overall molecular framework | Omnipresent | High |

Note: The contributions in this table are qualitative estimates based on general principles of non-covalent interactions and require detailed computational analysis for quantification.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for mapping out the potential reaction pathways of a molecule, providing insights into transition states, activation energies, and reaction kinetics. For this compound, several types of reactions could be computationally investigated.

One key area of investigation would be nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the three chlorine atoms and the ring nitrogen. Computational studies can model the attack of various nucleophiles at the different chlorinated positions (C2, C5, and C6) to determine the most likely site of substitution. These calculations would involve locating the Meisenheimer-like intermediate and the transition states for its formation and decomposition. The calculated activation barriers would provide a quantitative measure of the regioselectivity of the SNAr reaction.

Another area of interest is the hydrolysis of the ester group. The mechanism of this reaction, whether acid or base-catalyzed, can be elucidated by mapping the potential energy surface. This would involve identifying the key intermediates, such as tetrahedral intermediates, and the transition states connecting them.

Table 3: Hypothetical Calculated Activation Energies for SNAr Reactions of this compound with a Generic Nucleophile (Nu⁻)

| Position of Substitution | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| C2 | Formation of Meisenheimer Complex -> Product | 15 - 20 |

| C5 | Formation of Meisenheimer Complex -> Product | 18 - 25 |

| C6 | Formation of Meisenheimer Complex -> Product | 16 - 22 |

Note: This data is purely illustrative and intended to represent the type of information that can be obtained from computational studies. The actual values would be highly dependent on the specific nucleophile and the level of theory used in the calculations.

Role As a Precursor in Organic Synthesis and Materials Science Research

A Building Block for Advanced Heterocyclic Systems

The densely functionalized nature of ethyl 2,5,6-trichloronicotinate makes it an ideal starting point for the synthesis of a variety of advanced heterocyclic systems. The differential reactivity of the chlorine atoms at the 2, 5, and 6 positions of the pyridine (B92270) ring allows for selective and sequential transformations, providing a pathway to intricate molecular designs.

Synthesis of Complex Pyridine-Fused Compounds

The strategic placement of chloro-substituents on the this compound scaffold enables its use in the synthesis of complex pyridine-fused compounds. These fused systems are of significant interest due to their prevalence in biologically active molecules and functional materials. For instance, the chlorine atoms can undergo nucleophilic substitution reactions with various dinucleophiles, leading to the formation of bicyclic and polycyclic heterocyclic structures. The ester group can also be manipulated to participate in cyclization reactions, further expanding the diversity of accessible fused-ring systems.

Construction of Diverse Chemical Libraries

In the field of drug discovery and materials science, the ability to rapidly generate a wide array of structurally related compounds is paramount. This compound serves as a valuable scaffold for the construction of diverse chemical libraries. Through combinatorial approaches, the three chlorine atoms can be systematically reacted with a variety of nucleophiles, leading to the creation of a large number of distinct pyridine derivatives. This parallel synthesis approach allows for the efficient exploration of chemical space to identify compounds with desired biological activities or material properties.

An Intermediate in Agrochemical Research and Development

The pyridine ring is a key structural motif in a multitude of commercially successful agrochemicals. This compound's role as an intermediate in this sector is pivotal for the development of new and effective crop protection agents.

Design and Synthesis of Pyridine-Based Agrochemical Precursors

This compound is a crucial starting material in the multi-step synthesis of various pyridine-based agrochemical precursors. The chlorine substituents act as handles for the introduction of other functional groups that are essential for the biological activity of the final product. For example, selective displacement of one or more chlorine atoms can be achieved to introduce moieties that enhance herbicidal, fungicidal, or insecticidal properties. The ester functionality can also be hydrolyzed or converted to other groups to fine-tune the molecule's characteristics. Research in this area focuses on developing efficient and selective synthetic routes to these precursors, which are then elaborated into final agrochemical products.

Potential in Polymer and Materials Science Applications

While its applications in this area are still emerging, the unique electronic and structural features of this compound suggest its potential as a monomer for the creation of functional polymers. The presence of multiple reactive sites offers possibilities for incorporation into polymer backbones or as pendant groups, imparting specific properties to the resulting materials. For instance, the trichlorinated pyridine core could introduce flame retardancy, while the ester group could be used for post-polymerization modifications. Further research is needed to fully explore its utility in developing novel polymers with tailored thermal, optical, or electronic properties.

Molecular and Mechanistic Investigations of Biological Activities of Ethyl 2,5,6 Trichloronicotinate Derivatives Excluding Clinical Applications

In Vitro Studies on Molecular Targets and Pathways

The biological effects of a compound are fundamentally driven by its interactions with specific molecular targets within a cell. For derivatives of ethyl 2,5,6-trichloronicotinate, in vitro studies are crucial for elucidating these primary interactions and the subsequent biochemical pathways that are modulated.

Enzyme Inhibition Assays and Mechanistic Characterization

While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the broader class of nicotinic acid derivatives has been shown to interact with various enzymes. For instance, nicotinic acid and nicotinamide (B372718) have been demonstrated to inhibit human P450 enzymes, with the inhibition occurring through the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov This suggests that chlorinated nicotinic acid esters could potentially exhibit similar inhibitory activities, with the chlorine substituents modulating the binding affinity and selectivity.

Kinetic analysis of related compounds, such as the biocatalytic hydrolysis of chlorinated nicotinamides, has shown that chlorine substitution on the pyridine ring, particularly at the 2-position, can dramatically decrease the activity of certain enzymes like amidase. nih.gov This highlights the significant steric and electronic influence of chlorine atoms on enzyme-substrate interactions. Further research is needed to specifically characterize the inhibitory profile of this compound against a panel of relevant enzymes.

Receptor Binding and Modulation Studies (e.g., C5a receptor, if applicable)

The complement C5a receptor (C5aR) is a G-protein-coupled receptor that plays a significant role in inflammatory responses. nih.gov The development of antagonists for this receptor is a key therapeutic strategy. While there is no direct evidence of this compound binding to the C5a receptor, the nicotinic acid scaffold has been explored for its potential as a basis for C5a receptor antagonists. nih.gov The interaction of ligands with the C5a receptor is complex, often involving a two-site binding model where the ligand interacts with both the N-terminal extracellular domain and a site near transmembrane helix V. nih.gov The trichlorinated pyridine ring of this compound could potentially influence binding to such sites through altered hydrophobicity and electronic interactions.

Structure-Activity Relationship (SAR) Studies for Halogenated Nicotinates

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For halogenated nicotinates, these studies focus on the impact of the number and position of chlorine atoms and the nature of the ester group.

Impact of Chlorine Substitution Pattern on Biological Responses

The substitution of chlorine atoms on the pyridine ring has a profound effect on the biological activity of nicotinic acid derivatives. In a series of 2,4,6-trisubstituted pyridine derivatives, specific substitutions were found to be crucial for potent inhibitory activity against mutant isocitrate dehydrogenase 2 (IDH2). nih.gov While this study did not focus on trichlorinated nicotinates, it underscores the principle that the precise placement of substituents is key for biological efficacy.

Research on the biocatalytic hydrolysis of chlorinated nicotinamides has provided insights into the impact of chlorine positioning. Chlorine substitution, particularly at the 2-position, was found to significantly decrease the enzymatic activity of amidase, suggesting a steric hindrance mechanism. nih.gov This indicates that the 2,5,6-trichloro substitution pattern in this compound would create a unique electronic and steric environment that dictates its interaction with biological targets.

Elucidation of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For halogenated nicotinates, key pharmacophoric features would include the pyridine ring as a hydrogen bond acceptor and the specific spatial arrangement of the chlorine atoms and the ethyl ester group. nih.govarxiv.org The chlorine atoms contribute to the hydrophobic and electronic character of the molecule, while the ester group can act as a hydrogen bond acceptor and influence the molecule's orientation within a binding site. The precise 3D arrangement of these features, dictated by the 2,5,6-trichloro substitution, would define the specific pharmacophore of this compound and its derivatives, determining their target specificity and biological activity.

Cellular Mechanisms of Action (in vitro cell-based studies)

The cellular mechanisms of action for this compound derivatives are largely extrapolated from studies on related compounds. The following sections outline key areas of investigation.

Currently, specific studies detailing the cellular uptake and intracellular localization of this compound are not available in the public domain. However, based on the physicochemical properties of related small molecules, it is hypothesized that its ester functionality and chlorinated pyridine ring would allow for passive diffusion across the cell membrane. The lipophilicity, a key determinant of membrane permeability, would be influenced by the ethyl ester group.

Future research in this area would likely involve the use of fluorescently-labeled analogs of this compound to visualize its journey into the cell and its accumulation in specific organelles. Techniques such as confocal microscopy and high-content imaging would be instrumental in determining if the compound localizes to the cytoplasm, nucleus, mitochondria, or other subcellular compartments. This information is critical for understanding its potential molecular targets and mechanisms of action.

Research into substituted nicotinamides, which share a core structural similarity with nicotinates, has demonstrated significant effects on cellular processes. For instance, a class of N-phenyl nicotinamides has been identified as potent inducers of apoptosis. nih.gov In studies on T47D breast cancer cells, these compounds were found to activate caspases, key enzymes in the apoptotic cascade. nih.gov Furthermore, some of these nicotinamide derivatives were observed to cause cell cycle arrest in the G2/M phase, a common mechanism for anticancer agents to halt cell proliferation before inducing cell death. nih.gov

Another area of interest is the anti-inflammatory potential of nicotinic acid derivatives. nih.gov Research has shown that certain derivatives can significantly inhibit the production of pro-inflammatory mediators in macrophage cell lines. nih.gov This suggests that this compound could potentially modulate inflammatory pathways, a hypothesis that warrants further investigation.

The table below summarizes findings for related nicotinamide derivatives, which may serve as a basis for future studies on this compound.

| Compound Class | Cell Line | Observed Effect | Potential Implication for this compound |

| N-phenyl nicotinamides | T47D Breast Cancer | Induction of apoptosis, G2/M cell cycle arrest nih.gov | Potential as an anticancer agent by inducing programmed cell death. |

| Substituted Nicotinic Acids | RAW 264.7 Macrophages | Inhibition of inflammatory cytokines nih.gov | Potential as an anti-inflammatory agent. |

The interaction of small molecules with biological macromolecules is a cornerstone of their mechanism of action. For substituted nicotinamides, a significant finding has been their ability to inhibit microtubule polymerization in vitro. nih.gov Microtubules are critical components of the cytoskeleton involved in cell division, and their disruption can lead to the G2/M phase arrest and subsequent apoptosis observed in cancer cells. nih.gov This suggests that the nicotinamide scaffold can interact with tubulin, the protein subunit of microtubules.

While direct evidence for this compound is lacking, it is plausible that it or its metabolites could interact with various proteins. The nicotinic acid moiety is a known ligand for G protein-coupled receptors like GPR109A, which are involved in metabolic regulation. nih.gov The trichloro- substitution pattern would significantly alter the electronic and steric properties of the molecule, potentially leading to novel interactions with proteins that are not targeted by endogenous nicotinic acid.

Future research should focus on identifying the protein targets of this compound through techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking studies. Furthermore, investigations into its potential to intercalate with or bind to DNA, a common mechanism for some cytotoxic agents, should also be considered.

Exploration of Novel Therapeutic Modalities (excluding clinical trials)

The unique chemical structure of this compound makes it a candidate for development into novel research tools and for studying complex biological phenomena.

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. olemiss.edu The development of probes often involves modifying a core chemical scaffold to incorporate reporter tags (e.g., fluorophores, biotin) or photo-reactive groups for covalent labeling of target proteins. nih.govnih.gov

Given the reactivity of the chlorinated pyridine ring, this compound could serve as a versatile starting point for the synthesis of a library of chemical probes. For example, one of the chlorine atoms could be substituted with a linker attached to a fluorescent dye. Such a probe could be used in cellular imaging studies to track the molecule's localization, as discussed in section 7.3.1. Alternatively, the ethyl ester could be modified to introduce functionalities suitable for "click chemistry," a powerful method for attaching various tags.

The development of activity-based probes from this scaffold could also be envisioned. These probes would be designed to covalently bind to the active site of a target enzyme, providing a direct readout of enzymatic activity in complex biological samples. nih.gov

Drug resistance is a major challenge in the treatment of diseases such as cancer and infectious diseases. genome.jp Understanding the molecular mechanisms by which cells become resistant to a particular compound is crucial for developing strategies to overcome this resistance.

Should this compound or its derivatives show promising biological activity, it would be imperative to investigate potential resistance mechanisms. This could involve generating resistant cell lines through prolonged exposure to the compound and then using multi-omics approaches (genomics, transcriptomics, proteomics) to identify the changes that confer resistance.

Potential mechanisms of resistance could include:

Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the compound out of the cell.

Metabolic inactivation: Increased expression of enzymes that metabolize and inactivate the compound.

Target mutation: Alterations in the protein target that prevent the compound from binding effectively.

Activation of bypass pathways: Upregulation of alternative signaling pathways that circumvent the effect of the compound.

Insights gained from such studies would be invaluable for the future design of more robust and effective therapeutic agents based on the this compound scaffold.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis for Chiral Derivatives

Currently, there is a notable absence of published research focused on the development of asymmetric synthesis routes for chiral derivatives of Ethyl 2,5,6-trichloronicotinate. The introduction of chirality into such a molecule could be of significant interest for applications in medicinal chemistry and materials science, where stereochemistry often plays a critical role in biological activity and material properties. Future research in this area would need to focus on the development of novel chiral catalysts or auxiliaries capable of inducing stereoselectivity in reactions involving the nicotinate (B505614) core or its side chains.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The integration of this compound into automated synthesis and high-throughput screening (HTS) workflows is another area with no significant current research. Automated platforms are invaluable for rapidly generating libraries of analogs for screening purposes. The development of robust synthetic protocols compatible with automation would be a crucial first step. This would enable the efficient exploration of the chemical space around this scaffold, potentially leading to the discovery of new compounds with desirable biological or material properties.

Advanced Materials Applications and Functionalization

Exploration into the use of this compound for advanced materials applications through functionalization is still in its infancy. The three chlorine substituents on the pyridine (B92270) ring offer multiple sites for chemical modification, which could be exploited to create novel polymers, organic electronics, or functional coatings. Research would need to investigate controlled and selective functionalization reactions to append different chemical moieties, thereby tuning the electronic, optical, and physical properties of the resulting materials.

Deeper Computational Exploration of Complex Biological Systems

Detailed computational studies on the interactions of this compound with complex biological systems have not been extensively reported. Molecular modeling techniques, such as docking and molecular dynamics simulations, could provide valuable insights into potential biological targets. Such in-silico studies could predict binding affinities and modes of action, guiding the rational design of new derivatives for therapeutic or agrochemical applications. This computational groundwork would be essential to focus and accelerate future experimental research.

Synergistic Research with Other Chemical Classes for Enhanced Properties

The potential for synergistic effects when combining this compound with other chemical classes remains an open question. Research in this domain would involve designing and synthesizing hybrid molecules or co-formulations to achieve enhanced or novel properties. For instance, combining this chlorinated pyridine scaffold with known pharmacophores could lead to new drug candidates with improved efficacy or a different spectrum of activity. Similarly, in materials science, blending or co-polymerizing with other monomers could result in materials with superior performance characteristics.

Q & A

Basic Question: What are the recommended protocols for synthesizing Ethyl 2,5,6-trichloronicotinate, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves esterification of 2,5,6-trichloronicotinic acid with ethanol under acidic catalysis. Key parameters include:

- Reagent ratios : A molar ratio of 1:1.2 (acid:ethanol) minimizes side products like diesters .

- Catalyst selection : Sulfuric acid (98% purity) or p-toluenesulfonic acid (PTSA) are preferred for high yields (>85%) .

- Temperature control : Maintain 80–90°C to prevent thermal degradation of intermediates .

- Purification : Use vacuum distillation followed by recrystallization in hexane/ethyl acetate (3:1) to achieve ≥98% purity .

Basic Question: How should researchers characterize this compound for structural confirmation?

Methodological Answer:

Standard characterization includes:

- NMR spectroscopy : Compare H and C spectra with reference data for nicotinate derivatives to confirm substituent positions .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 264.9412) and fragmentation patterns .

- Elemental analysis : Ensure chlorine content aligns with theoretical values (Cl: 39.8% ± 0.5%) .

Advanced Question: How can researchers resolve contradictory solubility data for this compound in polar vs. non-polar solvents?

Methodological Answer:

Contradictions often arise from impurities or solvent-grade variations. To address this:

- Controlled solubility testing : Use HPLC-grade solvents and standardized shaking times (30 min at 25°C) .

- Statistical validation : Apply ANOVA to compare solubility across solvent batches, with p < 0.05 indicating significant differences .

- Spectroscopic monitoring : Track solute aggregation via UV-Vis spectroscopy (λ = 270 nm) to identify colloidal interference .

Advanced Question: What experimental designs are suitable for studying the compound’s degradation pathways under environmental conditions?

Methodological Answer:

Design a multi-factorial study to simulate degradation:

- Variables : UV exposure (254 nm), pH (2–12), and microbial activity (soil slurry models) .

- Analytical tools :

- Kinetic modeling : Fit data to first-order decay models (R > 0.95) to predict half-lives .

Advanced Question: How can regioselectivity challenges in this compound’s electrophilic substitution reactions be addressed?

Methodological Answer:

Regioselectivity is influenced by steric and electronic effects:

- Directed lithiation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the C4 position selectively .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict reactive sites based on electron density maps .

- Isotopic labeling : Track substitution patterns via C-labeled reagents in Suzuki-Miyaura couplings .

Advanced Question: What strategies improve reproducibility in cross-disciplinary studies involving this compound?

Methodological Answer:

- Documentation standards : Adopt NIH preclinical guidelines for reagent lot numbers, storage conditions (−20°C, desiccated), and instrument calibration .

- Inter-lab validation : Share samples with collaborating labs for parallel HPLC-UV analysis (RSD < 2%) .

- Data transparency : Publish raw chromatograms and spectral data in supplementary materials .

Advanced Question: How can researchers reconcile discrepancies in reported toxicity profiles of this compound?

Methodological Answer:

- Meta-analysis : Aggregate LD data from OECD-compliant studies (e.g., zebrafish embryo assays vs. murine models) and apply weighted Z-scores .

- Purity verification : Cross-check toxicity results with impurity profiles (e.g., residual chlorinated solvents) via GC-headspace analysis .

- Dose-response modeling : Use Hill equation fits to compare EC values across studies, accounting for solvent vehicle effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.